N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-sulfonamide
Description
N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-sulfonamide is a sulfonamide derivative characterized by a biphenyl core, a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) substituent, and a morpholinoethylamine side chain.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-4-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c28-33(29,22-9-6-20(7-10-22)19-4-2-1-3-5-19)26-17-23(27-12-14-30-15-13-27)21-8-11-24-25(16-21)32-18-31-24/h1-11,16,23,26H,12-15,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGJIJRGPPJJPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-[1,1’-biphenyl]-4-sulfonamide are microtubules and their component protein, tubulin . Tubulin is a critical target for anticancer agents due to its role in cell division.
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure. This interaction causes mitotic blockade and induces cell apoptosis.
Biochemical Pathways
The affected biochemical pathway primarily involves the dynamics of microtubule assembly. By suppressing tubulin polymerization or stabilizing the microtubule structure, the compound disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis.
Result of Action
The compound’s action results in cell cycle arrest, particularly at the S phase, and induces apoptosis in cancer cells. This leads to a decrease in the proliferation of cancer cells, contributing to its anticancer activity.
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-sulfonamide, with the CAS number 887219-23-0, is a compound of significant interest in pharmacological research due to its biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H26N2O5S
- Molecular Weight : 466.6 g/mol
- Structure : The compound features a biphenyl sulfonamide structure with a morpholinoethyl side chain and a benzo[d][1,3]dioxole moiety.
The primary biological activity of this compound is attributed to its interaction with microtubules and the protein tubulin . The compound modulates microtubule dynamics by:
- Suppressing tubulin polymerization : This leads to the destabilization of microtubules.
- Stabilizing microtubule structure : By preventing depolymerization, it disrupts normal cellular functions.
These actions result in cell cycle arrest , particularly at the S phase, and induce apoptosis in cancer cells. The inhibition of microtubule dynamics is crucial for its potential use in cancer therapy.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis and cell cycle arrest in various cancer cell lines. |
| Microtubule Dynamics | Modulates tubulin polymerization and stabilization. |
| Cell Cycle Impact | Primarily affects the S phase of the cell cycle. |
Case Studies and Research Findings
- In Vitro Studies : Research has demonstrated that this compound exhibits potent cytotoxicity against several cancer cell lines. For instance, studies involving breast cancer cell lines showed significant reductions in cell viability upon treatment with this compound.
- Mechanistic Studies : A notable study highlighted that the compound's interaction with tubulin leads to altered microtubule dynamics, which is essential for mitosis. This disruption was shown to result in increased apoptosis rates compared to untreated controls.
- Animal Models : In vivo studies using xenograft models have indicated that this compound effectively reduces tumor growth while exhibiting manageable toxicity profiles. These findings suggest potential for further development as an anticancer agent.
Comparison with Similar Compounds
Morpholinoethylamine-Containing Analogs
Compound: 2-((9-(Benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-1-oxo-1,3-dihydronaphtho[2,3-c]furan-4-yl)oxy)-N-(2-morpholinoethyl)acetamide
- Structural Similarities: Shares the morpholinoethylamine side chain and benzo[d][1,3]dioxol-5-yl group.
- Synthesis: Prepared via HCTU-mediated coupling in DMSO with 2-morpholinoethylamine (25% yield, 97.8% purity).
- Key Data :
- Molecular weight: ~600 Da (estimated).
- Purity: 97.8% (HPLC).
- Physical state: Amorphous brown solid.
Comparison :
- The target compound’s sulfonamide group may enhance solubility compared to the acetamide derivative.
- The morpholinoethylamine side chain in both compounds likely contributes to improved pharmacokinetic profiles, such as increased metabolic stability.
Biphenyl Sulfonamide Analogs
Compound : 4-(Benzo[d][1,3]dioxol-5-yl)-N-(3-methoxyphenyl)-N-methylbenzamide (22a)
- Structural Similarities : Contains the biphenyl backbone and benzo[d][1,3]dioxol-5-yl group.
- Synthesis : Prepared via Suzuki coupling with Pd(PPh₃)₄, yielding a yellow solid (m.p. 139–141°C).
- Key Data: Molecular weight: 362.4 g/mol (C₂₂H₁₉NO₄). MS (ESI): 362 [M+H]⁺.
Comparison :
- The methoxy substituent in 22a may enhance lipophilicity, whereas the sulfonamide in the target compound improves aqueous solubility.
Benzo[d][1,3]dioxol-5-yl-Containing Derivatives
Compound: N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-((3',5'-dimethoxy-5-methyl-[1,1'-biphenyl]-2-yl)thio)phenyl)thieno[2,3-d]pyrimidin-4-amine (6)
- Structural Similarities : Features the benzo[d][1,3]dioxol-5-ylmethyl group and a biphenyl-thioether linkage.
- Synthesis : Prepared via Pd-catalyzed coupling (56% yield).
- Key Data :
- Molecular weight: 619.75 g/mol (C₃₅H₂₉N₃O₄S₂).
- Appearance: Golden-colored sticky solid.
Comparison :
- Both compounds exhibit moderate yields (~50–60%), suggesting challenges in optimizing synthetic routes for bulky substituents.
Biphenyl-Difluoroallyl Derivatives
Compound : 2-(2-([1,1'-Biphenyl]-4-yl)-3,3-difluoroallyl)-5-(4-(benzo[d][1,3]dioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl)benzo[d][1,3]dioxole (3n)
- Structural Similarities : Combines biphenyl, benzo[d][1,3]dioxol-5-yl, and difluoroallyl groups.
- Key Data: Molecular weight: 665.19 g/mol (C₃₉H₂₉F₂NO₆). Yield: 72%. HRMS (ESI): 665.1939 [M+H]⁺.
Comparison :
- The difluoroallyl group in 3n enhances electrophilicity, whereas the sulfonamide in the target compound may act as a hydrogen-bond acceptor.
- Both compounds exhibit high purity (>95%), indicating robust purification protocols for complex structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
